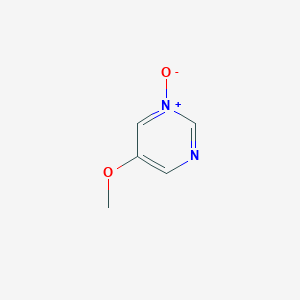

5-Methoxy-1-oxidopyrimidin-1-ium

Description

5-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic compound featuring a pyrimidine ring system substituted with a methoxy group (-OCH₃) at position 5 and an N-oxide group (-O⁻) at position 1. The N-oxide functionality introduces a zwitterionic character, enhancing polarity and solubility in polar solvents compared to non-oxidized pyrimidines .

However, its reactivity and stability are influenced by the electron-withdrawing N-oxide group and electron-donating methoxy substituent, which modulate ring electrophilicity .

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-methoxy-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-2-6-4-7(8)3-5/h2-4H,1H3 |

InChI Key |

IDEBXSHIRGWMHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C[N+](=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves two key steps:

- Introduction of the methoxy group at the 5-position of the pyrimidine ring.

- Oxidation of the pyrimidin-1-ium nitrogen to form the N-oxide.

These steps can be performed sequentially or in a one-pot procedure depending on the starting materials and reagents.

Detailed Preparation Routes

Representative Synthetic Procedure

A typical synthetic procedure reported involves:

- Dissolving 5-hydroxypyrimidin-1-ium salt in dimethylformamide (DMF).

- Addition of potassium carbonate as base.

- Methyl iodide is added dropwise at room temperature to methylate the hydroxyl group, forming 5-methoxypyrimidin-1-ium.

- After completion, the reaction mixture is treated with m-CPBA at 0 °C to oxidize the nitrogen atom to the N-oxide.

- The product is purified by silica gel chromatography and characterized by NMR and HPLC.

Analytical and Purification Techniques

- Silica Gel Chromatography: Widely used for purification of the final product and intermediates.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and reaction monitoring.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm substitution pattern and N-oxide formation.

- Mass Spectrometry (MS): Confirms molecular weight and N-oxide presence.

- Elemental Analysis: Validates compound composition.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Base for methoxylation | Potassium carbonate (K2CO3) | Mild, effective for deprotonation |

| Methylating agent | Methyl iodide (CH3I) or Dimethyl sulfate | Efficient alkylation of hydroxy group |

| Solvent | DMF, DMSO | Polar aprotic solvents favor substitution |

| Oxidant for N-oxidation | m-CPBA, H2O2, peracetic acid | Selective oxidation, mild conditions |

| Temperature (methoxylation) | Room temperature (20-25 °C) | Prevents side reactions |

| Temperature (oxidation) | 0-5 °C | Controls reaction rate, avoids overoxidation |

| Purification | Silica gel chromatography | Effective for isolating pure compound |

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form.

Substitution: Nucleophilic substitution reactions can occur at the 5-position, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Higher oxidized pyrimidine derivatives.

Reduction: 5-Methoxypyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-oxidopyrimidin-1-ium has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a DNA intercalator or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methoxy-1-oxidopyrimidin-1-ium with structurally related compounds from the evidence:

Key Findings

Substituent Position Effects: In this compound, the 5-methoxy group donates electrons via resonance, while the N-oxide at position 1 withdraws electrons. This contrast stabilizes the ring but may reduce electrophilic substitution reactivity compared to non-oxidized analogs like 2-Methoxypyrimidin-5-ol, where the 2-methoxy group exerts stronger electronic effects . The N-oxide group increases solubility in polar solvents (e.g., water, DMSO), a property shared with 3-Amino-5-methoxypyridine-1-oxide, a pyridine derivative .

Synthetic Utility :

- Pyrimidine N-oxides are valuable intermediates. For example, the compound in incorporates a 4-oxopyrimidin-1(4H)-yl group, synthesized via oxidation and functionalized for nucleoside analog development .

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () demonstrate the utility of pyrimidine scaffolds in parallel synthesis for drug discovery, suggesting that This compound could serve as a precursor for similar libraries .

Physicochemical Properties: 2-Methoxypyrimidin-5-ol (98% purity) is a stable solid with acidic hydroxyl protons (pKa ~8–10), whereas the zwitterionic nature of this compound may lead to pH-dependent solubility . Pyridine N-oxides like 3-Amino-5-methoxypyridine-1-oxide exhibit higher basicity due to the amino group, a feature absent in the pyrimidine-based target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.